molecular formula C9H9BrClNO2 B13504854 1-(3-Bromopropyl)-4-chloro-3-nitrobenzene

1-(3-Bromopropyl)-4-chloro-3-nitrobenzene

Cat. No.: B13504854
M. Wt: 278.53 g/mol
InChI Key: VLCGURCNTGHHPC-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-4-chloro-3-nitrobenzene is an organic compound with the molecular formula C9H9BrClNO2 It is a derivative of benzene, substituted with a bromopropyl group, a chlorine atom, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)-4-chloro-3-nitrobenzene can be synthesized through a multi-step process involving the nitration, halogenation, and alkylation of benzene derivatives. One common method involves the nitration of 4-chloronitrobenzene to introduce the nitro group, followed by the bromination of the propyl chain . The reaction conditions typically involve the use of strong acids like sulfuric acid for nitration and bromine or N-bromosuccinimide for bromination.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopropyl)-4-chloro-3-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) with hydrogen gas.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

    Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups.

    Reduction: The primary product is 1-(3-Aminopropyl)-4-chloro-3-nitrobenzene.

    Oxidation: Products include carboxylic acids or aldehydes depending on the reaction conditions.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Properties

Molecular Formula

C9H9BrClNO2

Molecular Weight

278.53 g/mol

IUPAC Name

4-(3-bromopropyl)-1-chloro-2-nitrobenzene

InChI

InChI=1S/C9H9BrClNO2/c10-5-1-2-7-3-4-8(11)9(6-7)12(13)14/h3-4,6H,1-2,5H2

InChI Key

VLCGURCNTGHHPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCCBr)[N+](=O)[O-])Cl

Origin of Product

United States

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